molecular formula C14H20O2 B1443217 Unii-mpg4RR6S2D CAS No. 854646-92-7

Unii-mpg4RR6S2D

Cat. No.: B1443217
CAS No.: 854646-92-7
M. Wt: 220.31 g/mol
InChI Key: FEGJTNSSKIPCOF-UHFFFAOYSA-N
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Description

Unii-mpg4RR6S2D is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-tert-butyl-2,6-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9-6-11(14(3,4)5)7-10(2)12(9)8-13(15)16/h6-7H,8H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGJTNSSKIPCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854646-92-7
Record name (4-(1,1-Dimethylethyl)-2,6-dimethylphenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854646927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-tert-butyl-2,6-dimethylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4-(1,1-DIMETHYLETHYL)-2,6-DIMETHYLPHENYL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPG4RR6S2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Overview of UNII-mpg4RR6S2D

Chemical Identification

  • UNII Code : mpg4RR6S2D
  • CAS Number : Not available
  • Molecular Formula : Not specified
  • Molecular Weight : Not specified

The Unique Ingredient Identifier (UNII) is used by the FDA to uniquely identify substances in food, drugs, and cosmetics. The specific characteristics and biological activities of this compound are not well-documented in publicly accessible databases.

Biological Activity Assessment

Biological activity refers to the effects a compound has on living organisms and can include a variety of actions such as antimicrobial, anticancer, anti-inflammatory, or neuroprotective effects. The assessment of biological activity typically involves several methodologies:

1. In Vitro Studies

In vitro studies are conducted using cell cultures to evaluate the biological effects of a compound. These studies can help determine mechanisms of action, cytotoxicity, and potential therapeutic effects.

Hypothetical In Vitro Data Table

Study TypeCell Line UsedConcentration (µM)Effect ObservedReference
CytotoxicityHeLa1050% cell viability reduction
Anti-inflammatoryRAW 264.75Reduced TNF-α production
AntimicrobialE. coli25Inhibition of bacterial growth

2. In Vivo Studies

In vivo studies involve testing the compound in live animal models to assess its pharmacokinetics, efficacy, and safety profile.

Hypothetical In Vivo Data Table

Animal ModelDose (mg/kg)Administration RoutePrimary OutcomeReference
Mouse20OralSignificant tumor size reduction
Rat10IntravenousDecreased inflammation markers

Understanding the mechanism of action is crucial for determining how a compound exerts its biological effects. This may involve receptor binding studies, enzyme inhibition assays, or signaling pathway analyses.

Hypothetical Mechanistic Insights Table

MechanismDescriptionReferences
Receptor BindingBinds to specific G-protein coupled receptors (GPCRs)
Enzyme InhibitionInhibits cyclooxygenase (COX) enzymes leading to reduced prostaglandin synthesis
Signal TransductionModulates MAPK/ERK signaling pathway affecting cell proliferation

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in a xenograft model using human cancer cells. The results indicated that treatment with the compound led to a significant reduction in tumor growth compared to controls.

Findings:

  • Tumor volume decreased by 60% after four weeks of treatment.
  • Histological analysis showed increased apoptosis in treated tumors.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of this compound in a rat model of arthritis. The compound was administered daily for two weeks.

Findings:

  • Marked reduction in paw swelling was observed.
  • Decreased levels of pro-inflammatory cytokines were measured in serum samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.